

Technical Guide: RK-52 (2,2',5,5'-Tetrachlorobiphenyl)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RK-52

Cat. No.: B610499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

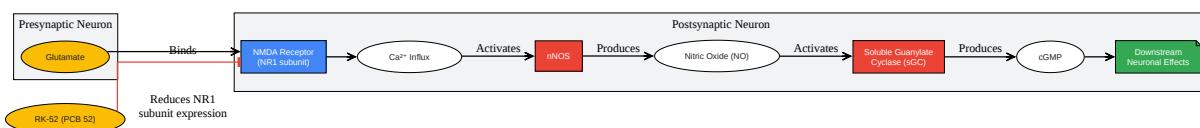
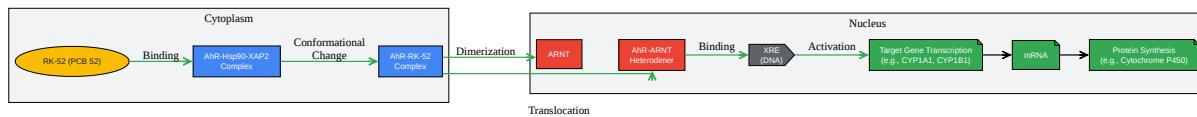
Introduction

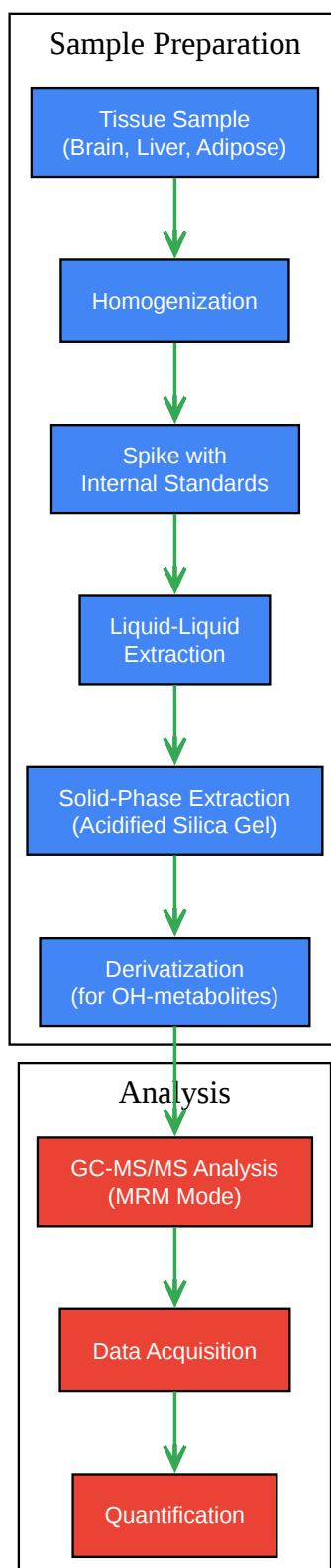
This technical guide provides a comprehensive overview of **RK-52**, a specific polychlorinated biphenyl (PCB) congener. Historically, PCBs were utilized in a range of industrial applications due to their chemical stability and insulating properties. However, their persistence in the environment and adverse health effects have led to a ban on their production. Understanding the specific mechanisms of action and toxicological profile of individual congeners like **RK-52** is crucial for risk assessment and continued research into the biological consequences of PCB exposure. This document details the chemical identity, known signaling pathways, experimental protocols for its study, and quantitative data from preclinical research.

Chemical Identification

The compound designated as **RK-52** is chemically known as 2,2',5,5'-Tetrachlorobiphenyl.

Identifier	Value
CAS Number	35693-99-3[1]
IUPAC Name	2,2',5,5'-Tetrachlorobiphenyl[1]
Synonyms	PCB 52
Molecular Formula	C ₁₂ H ₆ Cl ₄
Molecular Weight	291.99 g/mol



Toxicological Profile and Mechanism of Action


RK-52, like other PCBs, exerts a range of toxic effects, with neurotoxicity being a primary concern. Its mechanisms of action are complex and involve the disruption of several key cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A well-established mechanism for many PCBs is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to ligands like certain PCBs, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.

Key downstream targets of the AhR signaling pathway include genes encoding for drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1A2, CYP1B1), and other proteins involved in cellular processes like cell cycle regulation and apoptosis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [Technical Guide: RK-52 (2,2',5,5'-Tetrachlorobiphenyl)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610499#rk-52-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b610499#rk-52-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com